
4-(2,5-Dimethyl-2,5-dihydro-1H-pyrrol-1-yl)-1-naphthonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-Dimethyl-2,5-dihydro-1H-pyrrol-1-yl)-1-naphthonitrile is a chemical compound known for its unique structure and properties It consists of a naphthalene ring substituted with a 2,5-dimethyl-2,5-dihydropyrrol-1-yl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethyl-2,5-dihydropyrrol-1-yl)naphthalene-1-carbonitrile typically involves the reaction of naphthalene derivatives with 2,5-dimethyl-2,5-dihydropyrrole under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethyl-2,5-dihydro-1H-pyrrol-1-yl)-1-naphthonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield naphthalene oxides, while reduction could produce different reduced derivatives of the original compound .
Scientific Research Applications
4-(2,5-Dimethyl-2,5-dihydro-1H-pyrrol-1-yl)-1-naphthonitrile has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,5-dimethyl-2,5-dihydropyrrol-1-yl)naphthalene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoyl]amino)acetic acid
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide
- 1,5-Dimethyl-2-pyrrolecarbonitrile
Uniqueness
4-(2,5-Dimethyl-2,5-dihydro-1H-pyrrol-1-yl)-1-naphthonitrile stands out due to its unique combination of a naphthalene ring with a 2,5-dimethyl-2,5-dihydropyrrol-1-yl group and a carbonitrile group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
870889-07-9 |
---|---|
Molecular Formula |
C17H16N2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
4-(2,5-dimethyl-2,5-dihydropyrrol-1-yl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C17H16N2/c1-12-7-8-13(2)19(12)17-10-9-14(11-18)15-5-3-4-6-16(15)17/h3-10,12-13H,1-2H3 |
InChI Key |
SPESJSJVDJOMGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CC(N1C2=CC=C(C3=CC=CC=C32)C#N)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.